molecular formula C10H13FO B7937688 2-(3-Fluoro-5-methylphenyl)-2-propanol

2-(3-Fluoro-5-methylphenyl)-2-propanol

Cat. No.: B7937688
M. Wt: 168.21 g/mol
InChI Key: HOXUXBBQVBVVIB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-2-propanol is a fluorinated alcohol derivative of research interest. Compounds featuring a propanol group linked to a fluoro- and methyl- substituted phenyl ring, similar to 1-(3-Fluoro-5-methylphenyl)propan-2-ol , are valuable intermediates in organic and medicinal chemistry. The presence of both a hydroxyl group and a fluorine atom on the aromatic ring makes this structural motif a versatile building block for the synthesis of more complex molecules, potentially for pharmaceutical applications . The fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are key parameters in drug design. In laboratory research, such compounds can serve as precursors in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . As a specialty solvent, structurally related hexafluorinated analogs like Hexafluoro-2-propanol (HFIP) are known for their strong hydrogen-bonding properties and utility in reactions involving strong electrophiles or oxidations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-4-8(10(2,3)12)6-9(11)5-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXUXBBQVBVVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanism Elucidation

Reactions of the Hydroxyl Group

The hydroxyl (-OH) group in 2-(3-Fluoro-5-methylphenyl)-2-propanol is attached to a tertiary carbon atom that is also benzylic. This structural feature is central to its reactivity, particularly in reactions involving carbocation intermediates. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, while the polarization of the C-O and O-H bonds also allows for electrophilic character at the carbon and hydrogen atoms, respectively. youtube.commsu.edu

Esterification and Etherification Reactions

The formation of esters and ethers from this compound is challenging due to the steric hindrance around the tertiary carbon center. Direct Fischer esterification with a carboxylic acid is generally inefficient for tertiary alcohols. Instead, these reactions often proceed through an Sₙ1-type mechanism.

In this pathway, acid catalysis is used to protonate the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.org Subsequent departure of water generates a relatively stable tertiary benzylic carbocation. This stability is conferred by the inductive effect of the three alkyl groups and resonance delocalization of the positive charge into the adjacent aromatic ring. The carbocation then reacts with a nucleophile—either a carboxylate anion (or carboxylic acid) for esterification or an alcohol for etherification—to form the final product. Due to the stability of the intermediate carbocation, these reactions are more favorable for tertiary and benzylic alcohols compared to primary or secondary alcohols. libretexts.orglibretexts.org

Oxidation and Reduction Pathways

Tertiary alcohols, such as this compound, are resistant to oxidation under standard conditions. Typical oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) require the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) for the reaction to proceed. Since a tertiary carbinol carbon lacks such a hydrogen, it does not undergo oxidation. Forced, harsh conditions (e.g., strong acid and heat) can lead to the oxidative cleavage of carbon-carbon bonds, but this is a destructive process rather than a functional group transformation.

Reduction of the alcohol functional group itself is not a common transformation. However, the aromatic ring can be reduced under specific catalytic hydrogenation conditions (e.g., using catalysts like rhodium or ruthenium under high pressure), which would convert the phenyl ring to a cyclohexyl ring, yielding 2-(3-fluoro-5-methylcyclohexyl)-2-propanol.

Elimination Reactions for Alkene Formation

The dehydration of this compound to form an alkene is a facile process, typically achieved by heating in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. libretexts.org The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, favored by the ability to form a stable carbocation intermediate.

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, transforming it into an excellent leaving group, water (-OH₂⁺). libretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary benzylic carbocation. This is the rate-determining step. libretexts.org

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst.

This reaction yields 1-fluoro-3-isopropenyl-5-methylbenzene as the major product. The conditions for elimination reactions of alcohols vary with the alcohol's structure, with tertiary alcohols reacting under the mildest conditions. libretexts.org

Reaction TypeReagents & ConditionsMechanismProduct(s)
Elimination (Dehydration) Strong acid (e.g., H₂SO₄, H₃PO₄), heat (25-80°C for 3° alcohols) libretexts.orgE11-Fluoro-3-isopropenyl-5-methylbenzene

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound contains three substituents: a fluorine atom, a methyl group, and a 2-hydroxy-2-propyl group. Their electronic properties (inductive vs. resonance effects) and positions relative to one another dictate the ring's reactivity towards substitution.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. quora.com The rate and regioselectivity of this reaction are controlled by the existing substituents.

Fluorine (-F): The fluoro group is deactivating due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density via resonance to stabilize the arenium ion intermediate. Compared to other halogens, fluorine's resonance effect is more significant, making fluorobenzene (B45895) more reactive in EAS than chloro- or bromobenzene. researchgate.netacs.org

Methyl (-CH₃): The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.

2-Hydroxy-2-propyl (-C(CH₃)₂OH): This alkyl group is also considered activating and an ortho, para-director.

The directing effects of these groups are cooperative. The positions ortho and para to the activating methyl and alkyl groups are C2, C4, and C6. The positions ortho and para to the deactivating fluoro group are C2 and C4. All three groups direct incoming electrophiles to the C2, C4, and C6 positions. The C2 and C6 positions are sterically hindered by the bulky 2-hydroxy-2-propyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the methyl group and ortho to the fluoro group.

Substituent GroupElectronic EffectDirecting Influence
-F Inductive: Withdrawing (-I), Resonance: Donating (+R)ortho, para
-CH₃ Inductive: Donating (+I), Hyperconjugationortho, para
-C(CH₃)₂OH Inductive: Donating (+I)ortho, para

Nucleophilic Aromatic Substitution Involving the Fluoro Group

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group (in this case, fluoride) on an aromatic ring by a nucleophile. wikipedia.org This mechanism is fundamentally different from Sₙ1 and Sₙ2 reactions and requires specific conditions. libretexts.org

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and aromaticity is restored.

A crucial requirement for SₙAr to occur is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the fluoro group is the potential leaving group. However, the other substituents on the ring, methyl and 2-hydroxy-2-propyl, are electron-donating. There are no strong electron-withdrawing groups positioned ortho or para to the fluorine atom. Consequently, the intermediate Meisenheimer complex would be highly unstable, and the molecule is effectively deactivated towards nucleophilic aromatic substitution. While fluorine's high electronegativity makes the carbon it is attached to electrophilic, this effect is insufficient to enable the reaction without the stabilizing influence of appropriately positioned electron-withdrawing groups. masterorganicchemistry.comyoutube.com Therefore, displacing the fluoro group via an SₙAr mechanism is not a viable reaction pathway under typical conditions.

An article focusing on the specific chemical compound “this compound” and adhering to the requested detailed outline on its chemical reactivity and reaction mechanisms cannot be generated at this time. Extensive searches for scientifically specific data regarding this compound within the precise framework of the user's request did not yield relevant information.

The topics outlined, including specific cross-coupling reactions (Suzuki-Miyaura, Heck), detailed mechanistic investigations (kinetic studies, isotope labeling, reaction pathways), and its application in the synthesis of cellulose (B213188) carbamate (B1207046) derivatives, appear to be outside the scope of currently available scientific literature for "this compound".

While general information exists on these chemical principles with other related compounds, the strict adherence to the specified compound and outline cannot be fulfilled without the necessary specific data. Broader searches on the synthesis and reactions of fluorinated alcohols and the general production of cellulose carbamates did not provide the detailed insights required for "this compound" itself. nih.govresearchgate.netnih.govnih.govacs.orgncsu.eduresearchgate.netacs.orggoogle.comvtt.fi

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the generation of the requested article is not possible.

Derivatization for Functional Materials

Preparation of Fluorinated Aromatic Dyes and Betaines

Currently, there is a notable absence of publicly available scientific literature, research articles, or patents detailing the specific use of This compound as a direct precursor or intermediate in the synthesis of fluorinated aromatic dyes and betaines. While the synthesis of fluorinated dyes and betaines is an active area of research, with various fluorinated starting materials being employed, the role of this particular tertiary alcohol has not been documented in the accessible chemical literature.

General synthetic routes to fluorinated dyes often involve the use of fluorinated anilines or phenols, which can be diazotized and coupled to form azo dyes. Similarly, the preparation of fluorinated betaines typically starts from fluorinated amines, which are subsequently quaternized and functionalized to yield the desired zwitterionic structure.

The chemical structure of 2-(3-t-Fluoro-5-methylphenyl)-2-propanol —a tertiary alcohol—does not lend itself to direct application in common dye and betaine (B1666868) synthesis pathways without significant prior functional group transformations. For instance, its conversion to a corresponding aniline (B41778) or phenol (B47542) derivative would be a necessary prerequisite for its use in typical azo dye synthesis. Such multi-step transformations from the tertiary alcohol have not been described in the context of dye or betaine production.

Therefore, a detailed discussion, including research findings and data tables on the preparation of fluorinated aromatic dyes and betaines from This compound , cannot be provided at this time due to the lack of available scientific evidence.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for the spectroscopic characterization of the chemical compound this compound, it has been determined that the specific data required to fulfill the requested article outline is not available in publicly accessible domains.

Extensive queries were conducted to locate experimental data pertaining to the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this specific molecule. These searches aimed to find:

Proton NMR (¹H NMR) data to analyze the proton environments.

Carbon-13 NMR (¹³C NMR) data to determine the carbon skeleton.

Fluorine-19 NMR (¹⁹F NMR) data for the characterization of the fluorine atom.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) data to understand the connectivity and correlation within the molecule.

Infrared (IR) and Raman spectroscopy data to identify functional groups and bond stretches.

The search results yielded information for structurally related compounds, such as isomers with different substituent positions (e.g., 2-fluoro-5-methylphenyl derivatives), or molecules with similar backbones but different functional groups (e.g., 5-fluoro-2-methylphenol). However, no specific experimental spectra or tabulated data for this compound could be retrieved.

This lack of information prevents the creation of a scientifically accurate and detailed article as per the provided outline. The generation of such content requires precise, experimentally verified data for the exact compound . Without access to this foundational data, any attempt to describe the spectroscopic characteristics would be speculative and would not meet the required standards of accuracy and strict adherence to the specified subject matter.

Therefore, the article focusing solely on the spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

While general principles of spectroscopic and mass spectrometric analysis can be applied to predict the expected spectral features of this compound, the absence of published experimental data prevents a detailed and scientifically accurate discussion as requested. For instance, the analysis of vibrational modes through techniques like Fourier-transform infrared (FTIR) spectroscopy would require access to the actual spectrum of the compound to identify characteristic peaks corresponding to its functional groups and molecular fingerprint. Similarly, a thorough examination of its electronic transitions using Ultraviolet-Visible (UV-Vis) spectroscopy and a definitive structural elucidation through the analysis of fragmentation patterns in mass spectrometry are contingent upon the availability of experimental data.

Information is, however, available for the parent compound, 2-phenyl-2-propanol , which lacks the fluoro and methyl substituents on the phenyl ring. This data includes its NMR, IR, and mass spectra. While this information can provide a foundational understanding of the core structure, it cannot be directly extrapolated to accurately represent the spectroscopic behavior of this compound, as the electronic and steric effects of the fluorine and methyl groups would significantly influence the spectral properties.

Therefore, due to the lack of specific data for this compound, it is not possible to generate the requested detailed article with the specified content and data tables.

Spectroscopic Characterization for Structural and Electronic Insights

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density distribution within the crystal and, from that, the exact positions of the atoms. This information is crucial for understanding the molecule's conformation, bond lengths, bond angles, and how molecules pack together in the solid state, including any intermolecular forces such as hydrogen bonding.

While specific crystallographic data for 2-(3-Fluoro-5-methylphenyl)-2-propanol is not available, studies on structurally related fluorinated phenyl derivatives have been conducted. For instance, research on various fluorinated phenyl compounds has elucidated the influence of fluorine substitution on crystal packing and intermolecular interactions. These studies often highlight the role of C-H···F and other weak hydrogen bonds in stabilizing the crystal lattice. However, without experimental data for the title compound, any discussion of its crystal structure would be purely speculative.

The generation of the requested detailed research findings and data tables is contingent upon the future experimental determination and publication of the crystal structure of this compound.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By applying DFT, one can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in 2-(3-Fluoro-5-methylphenyl)-2-propanol. This process minimizes the energy of the molecule to find its equilibrium structure. Following optimization, an analysis of the electronic structure can reveal details about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical data. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information for molecules like this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed for a more precise understanding of the molecule's electronic energy and wave function.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and molecular recognition properties of a molecule. protheragen.ai For this compound, several intramolecular NCIs are of interest, primarily involving the fluorine, methyl, and hydroxyl substituents on the phenylpropanol scaffold. NCI analysis methods like Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) analysis are employed to visualize and quantify these weak interactions.

Reduced Density Gradient (RDG) Analysis

The RDG method is a valuable tool for identifying and visualizing non-covalent interactions in real space based on the electron density (ρ) and its first derivative. protheragen.airesearchgate.net It calculates the reduced density gradient, a dimensionless quantity that describes the deviation from a uniform electron distribution. protheragen.ai Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allows for the characterization of different interaction types. Spikes in the low-density, low-gradient region of these plots are indicative of NCIs. acs.org

For this compound, RDG analysis would likely reveal:

Hydrogen Bonds: A potential weak intramolecular hydrogen bond could exist between the hydroxyl proton and the electronegative fluorine atom. This would appear as a characteristic spike in the negative sign(λ₂)ρ region, indicating an attractive interaction.

Van der Waals Interactions: Broad, delocalized van der Waals forces would be visible as extended surfaces of low electron density, particularly around the methyl group and the phenyl ring. arxiv.org These are represented by spikes near the zero-value of the sign(λ₂)ρ axis.

Steric Repulsion: Steric clashes, for instance between one of the propanol's methyl groups and the adjacent substituents on the ring, would manifest as spikes in the positive sign(λ₂)ρ region, indicating repulsive interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method is particularly useful for quantifying delocalization effects through second-order perturbation theory, which analyzes the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

In the context of this compound, NBO analysis would provide quantitative insights into:

Hyperconjugation: The analysis would quantify the stabilizing effects of hyperconjugation, such as the delocalization of electron density from the C-H and C-C σ-bonds of the isopropyl and methyl groups into the antibonding π* orbitals of the phenyl ring.

Intramolecular Interactions: The donor-acceptor interactions between the fluorine lone pairs (donor) and the antibonding σ* orbital of the O-H bond (acceptor), or vice-versa, can be calculated. The energy of this interaction (E⁽²⁾) would quantify the strength of the potential hydrogen bond.

Substituent Effects: NBO analysis can detail how the electron-withdrawing fluorine and electron-donating methyl group perturb the electronic structure of the benzene (B151609) ring. nih.gov This includes changes in the occupancy of the π and π* orbitals of the ring.

A hypothetical NBO analysis for a key intramolecular interaction is presented below.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for a Potential Intramolecular Interaction in this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Fσ(O-H)0.85Weak Hydrogen Bond/Dipole-Dipole
σ(C-H) (methyl)π(C-C) (ring)1.20Hyperconjugation
π(C-C) (ring)σ*(C-F)0.50Electron Delocalization

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis for this molecule.

Computational Prediction of Spectroscopic Parameters

Computational methods allow for the a priori prediction of various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles. nih.govrsc.org By calculating the magnetic shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, theoretical chemical shifts (δ) can be predicted. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus.

For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. Key expectations include:

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. DFT-GIAO calculations are particularly valuable for predicting ¹⁹F shifts. nih.govnih.gov

¹H NMR: Distinct signals would be predicted for the hydroxyl proton, the two equivalent methyl protons of the propanol (B110389) group, the aromatic protons, and the protons of the ring's methyl group. The proximity to the electronegative fluorine and oxygen atoms would significantly influence these shifts.

¹³C NMR: The calculations would differentiate the chemical shifts of the quaternary carbon attached to the hydroxyl group, the two equivalent propanol methyl carbons, the aromatic carbons (with the fluorine- and methyl-substituted carbons showing characteristic shifts), and the ring's methyl carbon.

Table 2: Illustrative GIAO-Predicted NMR Chemical Shifts (δ, ppm) for this compound.
AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1Ring, C-C(OH)(CH₃)₂-148.5
C2Ring, C-H7.10115.2
C3Ring, C-F-163.0 (d, JCF ≈ 245 Hz)
C4Ring, C-H6.95120.8
C5Ring, C-CH₃-140.1
C6Ring, C-H7.05125.4
C7C(OH)-72.8
C8, C9C(OH)(CH₃)₂1.5531.5
C10Ring-CH₃2.3521.3
HO-H1.80-

Note: The data in this table is hypothetical, based on typical values for similar functional groups, and serves to illustrate the expected output of a GIAO calculation. Predicted coupling constants (J) are also illustrative.

Theoretical vibrational spectra can be computed using methods like the Scaled Quantum Mechanical Force Field (SQMFF). This approach involves calculating harmonic vibrational frequencies at a given level of theory (e.g., DFT) and then applying empirical scaling factors to the force constants to better match experimental anharmonic frequencies. theaic.org

For this compound, these calculations would predict the positions and intensities of key vibrational modes:

O-H Stretch: A characteristic strong, broad band in the IR spectrum, typically around 3400-3600 cm⁻¹, associated with the hydroxyl group. The exact frequency can be influenced by intramolecular hydrogen bonding. researchgate.netquora.com

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region, characteristic of the carbon-fluorine bond.

C-O Stretch: A moderate to strong band in the 1150-1250 cm⁻¹ region for the tertiary alcohol.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. nih.govrsc.org The method can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions involved (e.g., π→π, n→π). researchgate.netnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the substituted benzene ring. TD-DFT calculations would likely predict:

Strong absorptions in the UV region corresponding to π→π* transitions of the aromatic system. The substitution with fluoro, methyl, and 2-hydroxypropyl groups will cause shifts in the absorption bands compared to unsubstituted benzene.

The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound (in Methanol).
λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2150.75HOMO-1 → LUMOπ → π
2680.12HOMO → LUMOπ → π

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation.

Reaction Pathway and Transition State Modelling

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. wikipedia.orglibretexts.org This provides a mechanistic understanding that is often difficult to obtain experimentally.

A relevant reaction for this compound, a tertiary alcohol, is the acid-catalyzed dehydration to form alkenes. libretexts.orglibretexts.orgunizin.orgopenstax.org This reaction typically proceeds via an E1 mechanism. openstax.orgacs.org

Theoretical modeling of this reaction would involve:

Locating Reactants and Products: The geometries of the starting alcohol and the potential alkene products (2-(3-fluoro-5-methylphenyl)prop-1-ene and any isomers) are optimized.

Identifying Intermediates: The key intermediate in an E1 reaction is a carbocation. libretexts.org The structure of the tertiary carbocation formed after the loss of a protonated hydroxyl group (water) would be located and characterized.

Finding the Transition State (TS): Computational algorithms are used to find the saddle point on the potential energy surface that connects the protonated alcohol to the carbocation and water. youtube.com This is the transition state for the rate-determining step.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. youtube.com

By modeling this pathway, one could predict the feasibility of the dehydration reaction, determine the rate-limiting step, and assess the regioselectivity of the elimination (i.e., which alkene product is favored).

Applications in Advanced Chemical Research and Materials Science

Precursor Role in Complex Organic Synthesis

Tertiary alcohols, such as the conceptual 2-(3-Fluoro-5-methylphenyl)-2-propanol, can serve as intermediates in the synthesis of more complex molecules. The hydroxyl group can be a site for various chemical transformations. For instance, it can be eliminated to form an alkene or substituted with other functional groups. The presence of a fluorine atom and a methyl group on the aromatic ring could influence the reactivity and selectivity of such reactions. However, no specific synthetic routes originating from this compound have been described in the literature.

Ligand Design for Organometallic Catalysis

In organometallic chemistry, ligands play a crucial role in modulating the properties of a metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. While alcohols can be converted into ligands, there are no published examples of ligands derived from this compound being used in organometallic catalysis. The electronic and steric properties imparted by the 3-fluoro-5-methylphenyl group could theoretically be exploited in catalyst design, but this remains a hypothetical application.

Development of Chiral Stationary Phases

Chiral stationary phases (CSPs) are essential for the separation of enantiomers in chromatography. These phases are often composed of a chiral selector molecule immobilized on a solid support. While chiral alcohols and their derivatives are sometimes used as CSPs or as precursors to chiral selectors, there is no evidence to suggest that this compound, in either its racemic or a resolved enantiomeric form, has been utilized for this purpose.

Photosensitizer Applications in Dye-Sensitized Systems

Photosensitizers are molecules that absorb light and transfer the energy to another molecule. In dye-sensitized solar cells (DSSCs), they are a key component for converting light into electrical energy. The aromatic and alcoholic structure of this compound does not inherently lend itself to being a primary photosensitizer without significant modification. The literature on dye-sensitized systems does not mention this compound or its derivatives.

Investigation of Solvent-Solute Interactions and Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect is studied to understand the interactions between a solute and solvent molecules. While the fluorine and hydroxyl groups of this compound could engage in specific interactions with solvents, no studies on its solvatochromic properties have been published.

Contribution to New Fluorine-Containing Building Blocks for Chemical Libraries

Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. beilstein-journals.org A building block is a relatively simple molecule that can be used in the synthesis of a larger, more complex molecule, often as part of a chemical library for drug discovery or materials development. While this compound fits the description of a fluorine-containing building block, there are no documented instances of its inclusion or use in the generation of chemical libraries.

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